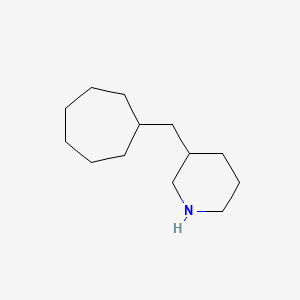

3-(Cycloheptylmethyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H25N |

|---|---|

Molecular Weight |

195.34 g/mol |

IUPAC Name |

3-(cycloheptylmethyl)piperidine |

InChI |

InChI=1S/C13H25N/c1-2-4-7-12(6-3-1)10-13-8-5-9-14-11-13/h12-14H,1-11H2 |

InChI Key |

CDQAMTOCWVPEES-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)CC2CCCNC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cycloheptylmethyl Piperidine and Its Stereoisomers

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of 3-(cycloheptylmethyl)piperidine reveals several strategic disconnections. The most apparent disconnection is at the C-C bond between the piperidine (B6355638) ring and the cycloheptylmethyl group. This suggests a synthetic strategy involving the coupling of a pre-formed piperidine synthon with a cycloheptylmethyl electrophile or nucleophile. Another key disconnection lies within the piperidine ring itself, pointing towards cyclization strategies from an acyclic precursor already bearing the cycloheptylmethyl moiety. These primary disconnections form the basis for the various synthetic approaches detailed below.

Classical Synthetic Routes to the Piperidine Core and Side Chain Introduction

The classical synthesis of 3-substituted piperidines, including 3-(cycloheptylmethyl)piperidine, can be broadly categorized into multi-step linear syntheses and convergent approaches. mdpi.com

Multi-step Linear Synthesis Strategies

Linear synthetic strategies typically involve the initial construction of the piperidine ring followed by the introduction of the cycloheptylmethyl side chain. One common approach starts with the reduction of a corresponding pyridine (B92270) derivative. For instance, 3-methylpyridine (B133936) can be a starting point, which is then functionalized at the methyl group before or after the reduction of the pyridine ring. youtube.com However, the direct lithiation and subsequent alkylation of 3-methylpyridine can be challenging due to the high reactivity of the intermediate, which may lead to dimerization. youtube.com

Alternatively, a pre-functionalized pyridine, such as a 3-pyridylacetonitrile, can be alkylated with a cycloheptylmethyl halide. Subsequent reduction of both the nitrile and the pyridine ring would then yield the target compound. researchgate.net Another linear approach involves the partial reduction of pyridine to a tetrahydropyridine (B1245486) intermediate, which can then undergo functionalization at the 3-position followed by complete reduction to the piperidine. acs.orgnih.gov

A different linear strategy builds the piperidine ring from acyclic precursors. For example, a Michael addition of an amine to an α,β-unsaturated ester, followed by intramolecular cyclization and reduction, can lead to a 3-substituted piperidone, which can then be further functionalized and reduced to the desired piperidine. youtube.com

Convergent Synthetic Approaches

Convergent syntheses offer the advantage of building complex molecules more efficiently by preparing key fragments separately and then coupling them. In the context of 3-(cycloheptylmethyl)piperidine, a convergent approach would involve the synthesis of a suitable piperidine nucleophile or electrophile and a corresponding cycloheptylmethyl coupling partner.

For example, a Grignard reagent derived from cycloheptylmethyl bromide could be coupled with a 3-halopiperidine derivative. Alternatively, a Reformatsky-type reaction could be employed, where a zinc enolate of a piperidine-3-acetic acid ester derivative reacts with cycloheptanecarbaldehyde. nih.gov

Multicomponent reactions (MCRs) also represent a powerful convergent strategy. nih.gov A one-pot reaction involving an amine, an aldehyde (cycloheptanecarbaldehyde), and a suitable four-carbon component could potentially construct the substituted piperidine ring in a single step.

Asymmetric Synthesis Methodologies for Stereochemical Control

The synthesis of enantiomerically pure stereoisomers of 3-(cycloheptylmethyl)piperidine requires the use of asymmetric synthesis techniques. Chiral piperidines are significant in medicinal chemistry, and various methods have been developed to control their stereochemistry. nih.govresearchgate.net

Chiral Auxiliaries in Stereoselective Alkylation and Cyclization

Chiral auxiliaries can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. For the synthesis of a chiral 3-substituted piperidine, an N-acyl derivative of a chiral amine, such as a phenylethylamine, can be used to form a chiral piperidin-2-one. researchgate.net Deprotonation and subsequent alkylation at the 3-position with cycloheptylmethyl bromide would proceed with diastereoselectivity controlled by the chiral auxiliary. Subsequent removal of the auxiliary would yield the enantiomerically enriched 3-(cycloheptylmethyl)piperidin-2-one, which can then be reduced to the final product. The Evans auxiliary is another well-established chiral auxiliary that can be employed in the hydrogenation of pyridines to achieve diastereoselective synthesis of piperidines. researchgate.net Carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have also been successfully used to achieve stereoselective synthesis of piperidine derivatives. cdnsciencepub.com

Enantioselective Catalysis for Piperidine Ring Formation

Enantioselective catalysis offers a more atom-economical approach to chiral piperidines. Recent advancements have focused on the catalytic asymmetric hydrogenation of pyridines and the enantioselective functionalization of dihydropyridines. acs.orgnih.govorganic-chemistry.org

Rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with activated pyridines have emerged as a powerful tool for the synthesis of enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. acs.orgnih.govorganic-chemistry.org In a potential application to 3-(cycloheptylmethyl)piperidine, cycloheptylmethylboronic acid could be coupled with an N-activated pyridine under the influence of a chiral rhodium catalyst. Subsequent reduction of the resulting tetrahydropyridine would afford the desired enantiomerically enriched product.

Another catalytic approach involves the intramolecular aza-Michael cyclization of an acyclic precursor catalyzed by a chiral phosphoric acid. whiterose.ac.ukwhiterose.ac.uk This method has been successfully applied to the synthesis of 3-spiropiperidines and could be adapted for the synthesis of 3-alkylpiperidines. whiterose.ac.ukwhiterose.ac.uk

Furthermore, chemo-enzymatic methods, which combine chemical synthesis with biocatalytic steps, are gaining prominence for the synthesis of chiral piperidines. nih.govnih.gov For instance, an enzyme-catalyzed dynamic kinetic resolution of a racemic intermediate can provide access to a single enantiomer of a key building block. nih.gov

Below is a table summarizing various synthetic strategies for piperidine derivatives, which could be adapted for the synthesis of 3-(Cycloheptylmethyl)piperidine.

| Synthetic Strategy | Description | Key Intermediates | Potential for Asymmetry |

| Linear Synthesis | Stepwise construction of the molecule, often starting with a pre-formed piperidine or pyridine ring. | 3-Alkylpyridines, Piperidin-2-ones | Chiral auxiliaries, Asymmetric reduction |

| Convergent Synthesis | Independent synthesis of key fragments followed by their coupling. | Piperidine synthons, Cycloheptylmethyl halides/boronic acids | Chiral coupling partners, Asymmetric coupling reactions |

| Multi-component Reactions | One-pot synthesis from three or more starting materials. | Acyclic precursors | Chiral catalysts |

| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in key bond-forming reactions. | Dihydropyridines, Acyclic amino-alkenes | Chiral Rhodium catalysts, Chiral Phosphoric Acids |

| Chiral Auxiliary-based Synthesis | Temporary use of a chiral molecule to direct stereochemistry. | Chiral N-acyl piperidinones | Diastereoselective alkylation/cyclization |

| Chemo-enzymatic Synthesis | Combination of chemical and enzymatic transformations. | Racemic intermediates | Enzymatic kinetic resolution |

Diastereoselective Control in Side Chain Construction

Achieving diastereoselectivity in the synthesis of 3-(Cycloheptylmethyl)piperidine is crucial for isolating specific stereoisomers. This can be approached by constructing the side chain on a pre-existing piperidine ring or by forming the ring in a diastereoselective manner.

One of the most common methods for creating substituted piperidines is the catalytic hydrogenation of a corresponding substituted pyridine precursor. nih.govmdpi.com For the target molecule, this would involve the hydrogenation of a precursor like 3-(cycloheptylidenemethyl)pyridine or 3-(cycloheptylmethyl)pyridine. This reduction typically yields a mixture of cis and trans diastereomers. The ratio of these isomers is influenced by the catalyst (e.g., Rhodium, Palladium, Platinum), solvent, and reaction conditions. nih.gov Subsequent separation of these diastereomers is then required. acs.org

Another powerful strategy is diastereoselective lithiation followed by trapping with an electrophile. nih.gov For example, an N-protected 3-methylpiperidine (B147322) can be deprotonated at the methyl group using a strong base, and the resulting anion can be reacted with a cycloheptyl-containing electrophile. The stereochemical outcome of this addition can be directed by the choice of N-protecting group and reaction conditions, which influence the conformational preference of the piperidine ring. nih.gov

More advanced methods involve asymmetric catalysis. A rhodium-catalyzed asymmetric reductive Heck reaction has been successfully used to synthesize enantioenriched 3-substituted piperidines. acs.orgorganic-chemistry.org This process would involve the coupling of an arylboronic acid with a dihydropyridine (B1217469) intermediate, followed by reduction to the piperidine. This approach offers high enantioselectivity and functional group tolerance. acs.org Ring-construction methodologies, such as the nitro-Mannich reaction followed by a ring-closure condensation, also provide a pathway where relative stereocontrol between substituents can be established through kinetic or thermodynamic control. nih.gov

Resolution Techniques for Enantiomeric Separation and Purification

Once a racemic or diastereomeric mixture of 3-(Cycloheptylmethyl)piperidine is synthesized, separation into individual enantiomers is essential for pharmacological studies. Several established techniques are applicable.

Classical Resolution via Diastereomeric Salt Formation: This is a traditional and scalable method. The racemic piperidine, being a base, is reacted with a chiral acid (a resolving agent) such as tartaric acid or mandelic acid derivatives. acs.org This reaction forms a pair of diastereomeric salts, which possess different physical properties, most importantly, different solubilities in a given solvent. This difference allows for their separation by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base.

Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the conversion of one enantiomer into a new product while leaving the other largely unreacted. For piperidine derivatives, kinetic resolution using a chiral base system, such as n-butyllithium with the chiral ligand sparteine, has been shown to be effective. whiterose.ac.uk This method selectively deprotonates one enantiomer, which can then be trapped with an electrophile, allowing for the separation of the unreacted enantiomer. whiterose.ac.uk

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. whiterose.ac.uk For larger quantities, preparative chromatographic techniques like Simulated Moving Bed (SMB) chromatography are highly effective and have been used for the large-scale separation of piperidine stereoisomers. acs.org

Below is a comparative table of common resolution techniques applicable to 3-(Cycloheptylmethyl)piperidine.

Table 1: Comparison of Enantiomeric Resolution Techniques| Technique | Principle | Advantages | Disadvantages | Scale |

|---|---|---|---|---|

| Classical Resolution | Formation and separation of diastereomeric salts by crystallization. | Scalable, cost-effective for large quantities. | Trial-and-error process to find suitable resolving agent and solvent; maximum theoretical yield is 50% for one enantiomer per cycle. | Lab to Industrial |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent/catalyst. | Can achieve high enantiomeric excess. | Maximum theoretical yield is 50% for the recovered starting material; requires a suitable chiral catalyst/reagent. | Lab to Pilot |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High separation efficiency, applicable to a wide range of compounds. | Can be expensive, limited throughput for preparative scale. | Analytical to Lab |

| Simulated Moving Bed (SMB) | Continuous chromatographic separation process. | High throughput, high purity, reduced solvent consumption compared to batch HPLC. | High capital investment, complex process optimization. | Preparative to Industrial |

Novel Synthetic Methodologies and Process Intensification

Modern synthetic chemistry emphasizes the development of efficient, sustainable, and scalable processes. These principles are actively applied to the synthesis of heterocyclic compounds like piperidines.

Green Chemistry Approaches in Synthetic Route Design

Green chemistry focuses on minimizing the environmental impact of chemical processes. For piperidine synthesis, this includes:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol. Water-mediated intramolecular cyclization reactions have been successfully developed for piperidinol synthesis. nih.gov

Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product. One-pot multicomponent reactions (MCRs) are an excellent example, where three or more reactants are combined in a single step to form the product, reducing waste and simplifying procedures. mdpi.comresearchgate.net

Catalysis: Using catalytic reagents in place of stoichiometric ones reduces waste. Catalytic hydrogenation of pyridines is a prime example, offering a clean and efficient route to piperidines. mdpi.comorganic-chemistry.org

Renewable Feedstocks: Developing synthetic routes that start from bio-renewable materials. For instance, methods have been developed for synthesizing piperidine derivatives from bio-renewable furan-based compounds. rsc.org

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and straightforward scalability.

This technology has been successfully applied to the synthesis of chiral piperidines. organic-chemistry.org Protocols using N-protected bromoimines and Grignard reagents in a continuous flow system have been shown to produce various functionalized piperidines in high yields and excellent diastereoselectivities within minutes. acs.orgacs.org Electroreductive cyclization in a flow microreactor represents another green and efficient method for synthesizing piperidine derivatives, avoiding the need for toxic or expensive chemical reagents. nih.govresearchgate.net

Table 2: Batch vs. Flow Synthesis for Piperidine Derivatives

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes acs.org |

| Scalability | Difficult, requires re-optimization | Straightforward by running longer |

| Safety | Handling of large quantities of reagents can be hazardous | Small reaction volume enhances safety |

| Process Control | Limited control over temperature and mixing | Precise control over reaction parameters |

| Example | Dieckmann condensation for piperidones dtic.mil | Grignard addition to N-sulfinyl-bromoimines acs.org |

Mechanistic Insights into Key Reaction Steps and Intermediates

Understanding the reaction mechanism is fundamental to optimizing a synthesis. For piperidine synthesis, several key mechanistic aspects have been studied. The chair conformation of the piperidine ring is the most stable, similar to cyclohexane. However, the presence of the nitrogen atom introduces two distinct chair conformations (N-H axial vs. equatorial), with the equatorial conformation generally being more stable. wikipedia.org This conformational preference is critical in stereoselective reactions.

In catalytic reactions, such as the Rh-catalyzed asymmetric reductive Heck reaction, the proposed mechanism involves several steps, including the formation of a rhodium-hydride species, carbometalation of a dihydropyridine intermediate, and subsequent protodemetalation to yield the 3-substituted product. acs.org In radical-mediated cyclizations, the reaction proceeds through a cascade of radical additions and ring closures to form the piperidine scaffold. nih.govmdpi.com Computational studies are often employed to rationalize the stereochemical outcomes and transition states of these complex reactions.

Purification and Isolation Strategies for Research-Grade Compound

Obtaining 3-(Cycloheptylmethyl)piperidine in high purity is essential for its characterization and further use. The purification strategy depends on the nature of the impurities and the scale of the preparation.

As a basic compound, a standard workup procedure involves an acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the piperidine, drawing it into the aqueous phase and separating it from non-basic impurities. The aqueous layer is then made basic, and the free piperidine is extracted back into an organic solvent.

For the removal of closely related impurities, such as stereoisomers or byproducts from the synthesis, flash column chromatography is the most common laboratory technique. organic-chemistry.orgwhiterose.ac.uk Silica gel is a typical stationary phase, and a solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) with a small amount of a basic modifier like triethylamine (B128534) (to prevent peak tailing), is used to separate the components.

For achieving the highest purity, especially for analytical standards or biological testing, the resolution techniques described in section 2.3.4, such as preparative chiral HPLC or crystallization of diastereomeric salts , are employed. acs.orgwhiterose.ac.uk These methods are specifically designed to separate stereoisomers, which are often the most challenging impurities to remove. Recrystallization of the final product as a salt (e.g., hydrochloride or tartrate) is also a common final step to obtain a stable, crystalline, and highly pure solid.

Chemical Reactivity and Functional Group Transformations of 3 Cycloheptylmethyl Piperidine

Derivatization Reactions at the Piperidine (B6355638) Nitrogen Atom

The secondary amine in the piperidine ring is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups that can modulate the molecule's physicochemical properties.

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in alkylation and acylation reactions.

Alkylation: The nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates, to yield tertiary amines. These reactions typically proceed via an SN2 mechanism. The choice of alkylating agent and reaction conditions can be tailored to introduce a wide range of alkyl substituents. For instance, reaction with methyl iodide would yield N-methyl-3-(cycloheptylmethyl)piperidine. The reactivity in these alkylation reactions can be influenced by steric hindrance around the nitrogen atom.

Acylation: Acylation of the piperidine nitrogen with acyl chlorides or anhydrides in the presence of a base results in the formation of N-acylpiperidines. These amide derivatives are generally stable and can introduce a variety of functional groups. For example, reaction with acetyl chloride would produce N-acetyl-3-(cycloheptylmethyl)piperidine. This transformation is a common strategy in medicinal chemistry to modify the biological activity of piperidine-containing compounds. whiterose.ac.uk

Table 1: Examples of Alkylation and Acylation Reactions at the Piperidine Nitrogen

| Reaction Type | Reagent | Product |

| Alkylation | Methyl iodide (CH₃I) | N-Methyl-3-(cycloheptylmethyl)piperidine |

| Alkylation | Benzyl bromide (C₆H₅CH₂Br) | N-Benzyl-3-(cycloheptylmethyl)piperidine |

| Acylation | Acetyl chloride (CH₃COCl) | N-Acetyl-3-(cycloheptylmethyl)piperidine |

| Acylation | Benzoyl chloride (C₆H₅COCl) | N-Benzoyl-3-(cycloheptylmethyl)piperidine |

The piperidine nitrogen can also react with isocyanates and chloroformates to form carbamates, or with activated carboxylic acids to form amides.

Carbamates: The reaction with isocyanates (R-N=C=O) leads to the formation of N-substituted ureas, while reaction with chloroformates (R-O-CO-Cl) yields carbamates. These functional groups are often introduced to create derivatives with specific biological activities or to act as protecting groups during multi-step syntheses. For example, reaction with phenyl isocyanate would yield N-phenylcarbamoyl-3-(cycloheptylmethyl)piperidine. The synthesis of O-arylcarbamate inhibitors of fatty acid amide hydrolase (FAAH) highlights the utility of this reaction in drug discovery. nih.gov

Amides: Amide bond formation can be achieved by reacting the piperidine with a carboxylic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). This method is widely used in peptide synthesis and for the creation of diverse compound libraries. For instance, coupling with benzoic acid would yield N-benzoyl-3-(cycloheptylmethyl)piperidine. The synthesis of piperidine-3-carboxamide derivatives as cathepsin K inhibitors demonstrates the importance of this transformation. nih.gov

Table 2: Formation of Carbamates and Amides

| Reaction Type | Reagent | Product |

| Carbamate Formation | Phenyl isocyanate | N-Phenylcarbamoyl-3-(cycloheptylmethyl)piperidine |

| Carbamate Formation | Ethyl chloroformate | Ethyl N-[3-(cycloheptylmethyl)piperidine]carboxylate |

| Amide Formation | Benzoic acid / EDCI | N-Benzoyl-3-(cycloheptylmethyl)piperidine |

| Amide Formation | Acetic anhydride | N-Acetyl-3-(cycloheptylmethyl)piperidine |

Modifications and Functionalization of the Cycloheptyl Moiety

The cycloheptyl ring, being a saturated hydrocarbon, is generally less reactive than the piperidine nitrogen. However, functionalization can be achieved under specific conditions.

Direct electrophilic or nucleophilic substitution on the saturated cycloheptyl ring is not feasible in the same way as with aromatic systems. However, radical-mediated C-H functionalization can be employed to introduce substituents. These reactions often require a directing group or a pre-functionalized substrate to achieve site-selectivity. While direct research on 3-(cycloheptylmethyl)piperidine is limited, analogous C-H functionalization strategies on piperidine rings using rhodium catalysts have been reported, suggesting potential pathways for modifying the cycloheptyl moiety. nih.govresearchgate.netnih.gov

Oxidation: The cycloheptyl ring can undergo oxidation at its C-H bonds to introduce hydroxyl or carbonyl groups, typically using strong oxidizing agents under harsh conditions. Such reactions often lack selectivity and may lead to a mixture of products or ring-opening. More controlled oxidations could potentially be achieved using specific catalysts or microbial systems.

Reduction: As the cycloheptyl ring is already saturated, it cannot be further reduced.

Chemical Transformations at the Methyl Linker

The methylene (B1212753) bridge (—CH₂—) connecting the piperidine and cycloheptyl rings is also a site for potential chemical modification, although it is generally unreactive. C-H activation strategies, similar to those that could be applied to the cycloheptyl ring, represent a potential avenue for the functionalization of this linker. Such transformations would likely require advanced catalytic systems to achieve selective activation of the methylene C-H bonds over the more numerous C-H bonds of the cycloheptyl and piperidine rings.

Advanced Structural Characterization and Conformational Analysis

High-Resolution Spectroscopic Analysis for Detailed Structural Elucidation

High-resolution spectroscopic methods are paramount in piecing together the molecular puzzle of 3-(Cycloheptylmethyl)piperidine, providing insights from atomic connectivity to vibrational modes.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules in solution. For 3-(Cycloheptylmethyl)piperidine, a combination of one-dimensional and advanced two-dimensional (2D) NMR techniques provides a comprehensive picture of its structure and conformational dynamics.

Two-dimensional NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and mapping out the covalent framework and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings, establishing the connectivity of protons on adjacent carbons. For 3-(Cycloheptylmethyl)piperidine, COSY spectra would exhibit cross-peaks between the methine proton at the 3-position of the piperidine (B6355638) ring and the adjacent methylene (B1212753) protons at the 2 and 4-positions, as well as with the methylene protons of the cycloheptylmethyl group. Similarly, correlations between adjacent protons within the cycloheptyl and piperidine rings would be observed, confirming the integrity of these cyclic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the molecule's conformation and stereochemistry. In 3-(Cycloheptylmethyl)piperidine, NOESY would help determine the relative orientation of the cycloheptylmethyl substituent with respect to the piperidine ring. For instance, correlations between the protons of the cycloheptylmethyl group and axial or equatorial protons on the piperidine ring would define its preferred spatial arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the direct one-bond correlations between protons and the carbons to which they are attached. It is a powerful tool for assigning the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is invaluable for establishing the connectivity across quaternary carbons and heteroatoms. In this case, it would show correlations between the protons on the piperidine ring and the carbons of the cycloheptylmethyl group, and vice-versa, unequivocally confirming the attachment of the cycloheptylmethyl substituent to the C-3 position of the piperidine ring.

Table 1: Illustrative 2D NMR Correlations for 3-(Cycloheptylmethyl)piperidine

| 2D NMR Experiment | Correlating Nuclei | Information Gained |

| COSY | ¹H - ¹H | J-coupling connectivity within the piperidine and cycloheptyl rings. |

| NOESY | ¹H - ¹H (through-space) | Spatial proximity of protons, aiding in conformational analysis. |

| HSQC | ¹H - ¹³C (one-bond) | Direct C-H attachments for carbon signal assignment. |

| HMBC | ¹H - ¹³C (multiple bonds) | Connectivity across the entire molecular skeleton. |

The piperidine and cycloheptane (B1346806) rings are conformationally flexible. The piperidine ring can exist in two chair conformations, with the cycloheptylmethyl substituent in either an axial or equatorial position. nih.gov The cycloheptane ring itself has multiple low-energy conformations, such as the twist-chair and twist-boat. acs.orgacs.orgbiomedres.us

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamic equilibria between different conformers. nih.gov At low temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer. The relative intensities of these signals can be used to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational equilibrium.

Coupling Constants (J-values): The magnitude of the three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling constants of the protons on the piperidine ring, particularly the proton at C-3, the preferred conformation (axial vs. equatorial) of the cycloheptylmethyl group can be determined. nih.gov For instance, a large coupling constant between the C-3 proton and the axial protons at C-2 and C-4 would indicate an equatorial orientation of the substituent.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental formula of 3-(Cycloheptylmethyl)piperidine with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable structural information. nih.govacs.org In mass spectrometry studies of piperidine alkaloids, common fragmentation pathways involve the loss of substituents or ring cleavage. researchgate.netscielo.br For 3-(Cycloheptylmethyl)piperidine, the electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak. Key fragmentation pathways would include the loss of the cycloheptyl group, cleavage of the piperidine ring, and loss of smaller fragments from the cycloheptane ring.

Table 2: Predicted High-Resolution Mass Spectrometry Data for 3-(Cycloheptylmethyl)piperidine (C₁₃H₂₅N)

| Ion | Proposed Structure | Exact Mass (m/z) |

| [M]⁺ | C₁₃H₂₅N⁺ | 195.1987 |

| [M - C₇H₁₃]⁺ | C₆H₁₂N⁺ | 98.0970 |

| [M - C₅H₁₀N]⁺ | C₈H₁₅⁺ | 111.1174 |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ifo.lviv.ua The spectra provide a "fingerprint" of the functional groups present. For 3-(Cycloheptylmethyl)piperidine, characteristic vibrational bands would be observed for the C-H, N-H, and C-N bonds.

Table 3: Expected Vibrational Frequencies for 3-(Cycloheptylmethyl)piperidine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (secondary amine) | 3300 - 3500 | Medium-Weak |

| C-H stretch (alkane) | 2850 - 2960 | Strong |

| C-N stretch | 1020 - 1250 | Medium |

| C-C stretch | 800 - 1200 | Weak |

The analysis of the low-frequency region in the Raman spectrum can also provide information about the skeletal vibrations and conformational state of the cycloheptane and piperidine rings. acs.org

X-ray Crystallography of 3-(Cycloheptylmethyl)piperidine and its Salts

While obtaining suitable single crystals of the free base of 3-(Cycloheptylmethyl)piperidine might be challenging due to its low melting point, its salts (e.g., hydrochloride or hydrobromide) are more likely to form well-ordered crystals. acs.orgnih.govnih.gov Single-crystal X-ray diffraction analysis provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the solid-state conformation of both the piperidine and cycloheptyl rings and the packing of the molecules in the crystal lattice, including any intermolecular hydrogen bonding involving the piperidinium (B107235) proton and the counter-ion. acs.orgnih.gov

Table 4: Hypothetical Crystallographic Data for a Salt of 3-(Cycloheptylmethyl)piperidine

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| Z | 4 |

Solid-State Conformations and Molecular Packing Arrangements

The definitive method for determining the solid-state conformation and packing of a crystalline compound is single-crystal X-ray diffraction. For 3-(Cycloheptylmethyl)piperidine, this technique would reveal precise bond lengths, bond angles, and torsion angles.

The primary conformational questions for the piperidine ring are the chair, boat, or twist-boat forms it adopts, and the orientation of the cycloheptylmethyl substituent. In most substituted piperidines, the chair conformation is energetically favored. nih.govnih.gov The bulky cycloheptylmethyl group at the C3 position would be expected to preferentially occupy an equatorial position to minimize steric hindrance, specifically avoiding unfavorable 1,3-diaxial interactions. nih.govwhiterose.ac.uk

Table 1: Hypothetical Crystallographic Data Presentation for 3-(Cycloheptylmethyl)piperidine

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c (for a racemate), P2₁ (for a chiral crystal) |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Z (Molecules per unit cell) | Number of molecules in the unit cell |

| Piperidine Conformation | Chair, Twist-boat |

| Substituent Orientation | Axial or Equatorial |

| Cycloheptyl Conformation | e.g., Twist-chair, Twist-boat |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding) in Crystalline Forms

The piperidine ring contains a secondary amine (N-H) group, which is a hydrogen bond donor, and the nitrogen atom itself is a hydrogen bond acceptor. In the crystalline state of 3-(Cycloheptylmethyl)piperidine, N-H···N hydrogen bonds would be a dominant intermolecular interaction, likely forming chains or layers of molecules. researchgate.net The crystal structures of piperidine and its simple derivatives show that these N-H···N hydrogen bonds are a key feature in their solid-state packing. nih.govresearchgate.net

Determination of Absolute Configuration

Since the C3 position of the piperidine ring is a stereocenter, 3-(Cycloheptylmethyl)piperidine is a chiral molecule and can exist as (R) and (S) enantiomers. Determining the absolute configuration of a specific enantiomer is critical.

The most unambiguous method is anomalous dispersion X-ray crystallography, often referred to as the Flack method. researchgate.net This requires a high-quality crystal of a single enantiomer. If the compound is synthesized as a racemate, chiral resolution must be performed first, for instance, by forming diastereomeric salts with a chiral acid.

Alternatively, the absolute configuration can be assigned by synthesizing the molecule from a starting material of known chirality or through correlation with compounds of known configuration using spectroscopic techniques like Vibrational Circular Dichroism (VCD) or by comparing experimental and computationally predicted chiroptical data. researchgate.net

Chiroptical Properties and Stereochemical Assignments

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left- and right-circularly polarized light. These techniques are non-destructive and highly sensitive to the three-dimensional structure of chiral molecules.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy

For 3-(Cycloheptylmethyl)piperidine, ORD and CD spectroscopy would be used to characterize its enantiomers. These molecules lack a strong chromophore near the visible region, so any significant electronic transitions (and thus CD bands) would likely occur in the far-UV region (< 240 nm), associated with the n→σ* transitions of the amine group.

The sign and magnitude of the Cotton effect in the CD spectrum are directly related to the absolute configuration of the stereocenter. By comparing the experimentally measured CD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for a model structure of known (e.g., R) configuration, the absolute configuration of the synthesized sample can be confidently assigned.

Conformational Dynamics and Energetics Studies

While solid-state analysis provides a static picture, molecules are dynamic in solution. For 3-(Cycloheptylmethyl)piperidine, conformational dynamics involve the inversion of both the piperidine and cycloheptyl rings, as well as the rotation around the C-C bond connecting them.

Ring Puckering and Inversion Dynamics of the Piperidine Ring

The piperidine ring undergoes a conformational equilibrium, primarily between two chair conformations. nepjol.inforsc.org This process, known as ring inversion or ring flipping, involves the interconversion of axial and equatorial substituents. For 3-(Cycloheptylmethyl)piperidine, this would mean the cycloheptylmethyl group switching between equatorial and axial positions.

This dynamic process can be studied using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the ring inversion is typically fast on the NMR timescale, resulting in averaged signals. As the temperature is lowered, the inversion rate slows down, and the signals for the axial and equatorial protons can become distinct. From the coalescence temperature, the free energy barrier (ΔG‡) for the ring inversion can be calculated. For piperidine itself, this barrier is around 10.4 kcal/mol. nepjol.info The large cycloheptylmethyl substituent would likely influence this barrier.

Computational methods, such as density functional theory (DFT), are also invaluable for mapping the potential energy surface of the ring inversion process, identifying transition states, and calculating the relative energies of different conformers (e.g., chair, boat, twist-boat). nih.govwhiterose.ac.uk

Rotational Barriers of the Cycloheptylmethyl Side Chain

Following a comprehensive search of scientific literature and chemical databases, no specific experimental or computational data on the rotational barriers of the cycloheptylmethyl side chain in the compound 3-(Cycloheptylmethyl)piperidine could be located.

The study of rotational barriers, which are the energy hurdles that a molecule must overcome for a substituent group to rotate around a chemical bond, is a fundamental aspect of conformational analysis. Such studies are typically conducted using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or through computational chemistry methods. These investigations provide valuable insights into the molecule's dynamic behavior and the steric and electronic interactions between its different parts.

While general principles of conformational analysis for substituted piperidines and cycloalkanes are well-established, specific research findings detailing the energetic landscape of the rotation about the C-C bond connecting the cycloheptyl ring to the piperidine ring in 3-(Cycloheptylmethyl)piperidine are not available in the public domain. Factors that would influence this rotational barrier include steric hindrance between the bulky cycloheptyl group and the piperidine ring, as well as potential non-bonded interactions with substituents on either ring.

Without dedicated research on this particular molecule, any discussion on the specific rotational barriers would be speculative and would not adhere to the required standards of scientific accuracy based on published research. Therefore, no data tables or detailed research findings can be presented for this specific topic.

Molecular Interactions and Receptor Pharmacology in Vitro and Pre Clinical Focus

Ligand Binding Profile and Affinity Determination (In Vitro Assays)

A crucial first step in characterizing a new chemical entity is to determine its binding profile. This is often accomplished through a series of in vitro assays.

Radioligand Binding Assays for Specific Receptor Targets

Radioligand binding assays are a common method used to determine how strongly a compound binds to a specific receptor. This technique involves using a radioactively labeled ligand that is known to bind to the target receptor and measuring how the unlabeled compound of interest displaces it. No such data has been reported for 3-(Cycloheptylmethyl)piperidine.

Competition Binding Studies with Known Ligands to Determine Inhibition Constants (Ki)

To further quantify the affinity of a compound for a receptor, competition binding studies are performed. These experiments allow for the calculation of the inhibition constant (Ki), which is a measure of the concentration of the compound required to occupy 50% of the receptors in the presence of a competing radioligand. Information regarding the Ki values of 3-(Cycloheptylmethyl)piperidine at any receptor is not available.

Assessment of Ligand Selectivity across Receptor Subtypes (In Vitro Panel Screening)

Once a compound's affinity for a primary target is established, its selectivity is assessed by screening it against a broad panel of other receptors, ion channels, and transporters. This helps to identify potential off-target effects. There are no published reports on the selectivity profile of 3-(Cycloheptylmethyl)piperidine.

Functional Characterization at Molecular Targets (Cell-Free and In Vitro Cell-Based Systems)

Beyond binding affinity, it is essential to understand the functional consequences of a compound's interaction with its target.

Agonist, Antagonist, and Inverse Agonist Activity in Receptor-Mediated Signaling Assays

Functional assays are used to determine whether a compound activates (agonist), blocks (antagonist), or reduces the basal activity (inverse agonist) of a receptor. These assays measure downstream signaling events, such as changes in second messenger levels or gene expression. The functional activity of 3-(Cycloheptylmethyl)piperidine at any molecular target has not been documented.

Enzyme Inhibition Kinetics and Mechanism of Action (if applicable)

If the compound is suspected to target an enzyme, its inhibitory activity is characterized. This includes determining the concentration required to inhibit the enzyme by 50% (IC50) and elucidating the mechanism of inhibition (e.g., competitive, non-competitive). No data on the enzyme inhibition properties of 3-(Cycloheptylmethyl)piperidine have been found.

Ion Channel Modulation Assays (In Vitro Patch Clamp, Flux Assays)

No public data from in vitro patch clamp or ion flux assays are available for 3-(Cycloheptylmethyl)piperidine. Such assays are crucial for determining if a compound can modulate the activity of ion channels, which are important drug targets for a variety of diseases. Patch clamp techniques provide direct measurement of ion flow through single channels, while flux assays measure the net movement of ions across a cell membrane, often using fluorescent dyes or non-radioactive tracer ions. Future research would need to employ these methods to screen 3-(Cycloheptylmethyl)piperidine against a panel of ion channels (e.g., potassium, sodium, calcium channels) to identify any potential modulatory effects.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement

There are no published Structure-Activity Relationship (SAR) studies for 3-(Cycloheptylmethyl)piperidine. SAR studies involve synthesizing and testing a series of structurally related compounds to understand how specific chemical features influence biological activity.

Identification of Key Pharmacophoric Features and Binding Hotspots

Without experimental data, the key pharmacophoric features and binding hotspots for 3-(Cycloheptylmethyl)piperidine remain unidentified. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. Future work would involve computational modeling and the synthesis of analogs to determine which parts of the 3-(cycloheptylmethyl)piperidine structure—such as the piperidine (B6355638) ring, the cycloheptyl group, or the methylene (B1212753) linker—are critical for any potential biological activity.

Impact of Stereochemistry on Molecular Recognition and Functional Activity

The impact of stereochemistry on the activity of 3-(Cycloheptylmethyl)piperidine is unknown. The molecule possesses a chiral center at the 3-position of the piperidine ring, meaning it can exist as different stereoisomers (enantiomers). It is common for enantiomers of a chiral drug to exhibit different pharmacological activities and potencies. Investigating the separate synthesis and testing of the (R)- and (S)-enantiomers of 3-(Cycloheptylmethyl)piperidine would be a critical step in any future drug discovery program.

Ligand Efficiency, Lipophilic Efficiency, and Other Efficiency Metrics in Design

No calculations of ligand efficiency (LE), lipophilic efficiency (LiPE), or other related metrics have been reported for 3-(Cycloheptylmethyl)piperidine. These metrics are vital in modern drug design for optimizing lead compounds.

Ligand Efficiency (LE) relates the binding potency of a compound to its size (number of heavy atoms).

Lipophilic Efficiency (LiPE) assesses potency in relation to the compound's lipophilicity (logP or logD). High efficiency values are generally desirable as they suggest a compound achieves its potency through specific, optimized interactions rather than non-specific effects like high lipophilicity. To evaluate 3-(Cycloheptylmethyl)piperidine, its binding affinity for a specific target and its physicochemical properties (like logP) would first need to be measured.

Allosteric Modulation and Orthosteric Binding Mechanisms at Receptors

There is no information to determine whether 3-(Cycloheptylmethyl)piperidine acts as an orthosteric or allosteric modulator at any receptor.

Orthosteric ligands bind directly to the primary active site of a receptor, where the endogenous ligand binds.

Allosteric modulators bind to a different, topographically distinct site on the receptor, indirectly influencing the receptor's response to the endogenous ligand. Allosteric modulation can offer greater selectivity and a more nuanced control of receptor function compared to orthosteric binding. Radioligand binding studies and functional assays would be required to investigate the binding mechanism of 3-(Cycloheptylmethyl)piperidine at any identified target.

Interaction with Transporters and Other Protein Targets (In Vitro)

No in vitro studies on the interaction of 3-(Cycloheptylmethyl)piperidine with drug transporters or other protein targets have been published. Drug transporters, such as P-glycoprotein (P-gp) or organic anion-transporting polypeptides (OATPs), play a critical role in the absorption, distribution, metabolism, and excretion (ADME) of drugs. Inhibition or induction of these transporters can lead to significant drug-drug interactions. Future research should include in vitro assays using transporter-transfected cell lines or membrane vesicles to assess whether 3-(Cycloheptylmethyl)piperidine is a substrate or inhibitor of key clinical transporters.

Computational Chemistry and Molecular Modeling of 3 Cycloheptylmethyl Piperidine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations would be employed to investigate the fundamental electronic properties of a single molecule of 3-(Cycloheptylmethyl)piperidine in a vacuum or a simulated solvent environment. These calculations solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels, which are crucial for understanding the molecule's stability and reactivity.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

This analysis focuses on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO represents the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity. For 3-(Cycloheptylmethyl)piperidine, this analysis would reveal the most likely sites for nucleophilic and electrophilic attack.

Hypothetical Data Table for HOMO-LUMO Analysis This table illustrates the type of data a QM calculation would generate. The values are for explanatory purposes only and are not real data.

| Parameter | Hypothetical Value (eV) | Implication for 3-(Cycloheptylmethyl)piperidine |

| HOMO Energy | -6.5 | Indicates the energy required to remove an electron. |

| LUMO Energy | 1.2 | Indicates the energy released when an electron is added. |

| HOMO-LUMO Gap | 7.7 | A large gap suggests high kinetic stability. |

Calculation of Electrostatic Potentials and Charge Distributions

An electrostatic potential (ESP) map would be generated to visualize the charge distribution across the 3-(Cycloheptylmethyl)piperidine molecule. This map uses a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this molecule, one would expect to see a negative potential around the nitrogen atom in the piperidine (B6355638) ring due to its lone pair of electrons, making it a likely site for hydrogen bonding. This information is vital for predicting how the molecule will interact with other molecules, including biological receptors.

Conformational Energy Landscape Exploration and Energy Minima Identification

Due to the flexibility of the cycloheptyl ring and the piperidine ring, as well as the bond connecting them, 3-(Cycloheptylmethyl)piperidine can exist in numerous different three-dimensional shapes, or conformations. A conformational analysis would be performed to identify the most stable, low-energy conformations. This process involves systematically rotating the molecule's single bonds and calculating the energy of each resulting shape. The resulting "energy landscape" would pinpoint the global energy minimum—the single most stable conformation—and other local minima that the molecule might adopt. Understanding the preferred shapes is essential, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.

Molecular Docking Simulations with Biological Receptors and Enzymes

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as 3-(Cycloheptylmethyl)piperidine, might bind to a macromolecular target, typically a protein or enzyme. nih.gov This is a cornerstone of modern drug discovery. nih.govrsc.org

Prediction of Ligand-Protein Binding Modes and Orientations

In a docking simulation, the three-dimensional structure of a target protein is used as a virtual template. The 3-(Cycloheptylmethyl)piperidine molecule would be computationally placed into the protein's active site in many different possible orientations and conformations. The simulation would then calculate the most plausible binding modes. The results would show the specific orientation of the ligand within the binding pocket and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, between the ligand and the protein's amino acid residues.

Scoring Functions for Ranking Putative Binding Affinities

After generating potential binding poses, a scoring function is used to estimate the binding affinity for each pose. These functions are mathematical equations that approximate the free energy of binding. The result is a numerical score (e.g., in kcal/mol) that ranks the different poses, with lower scores typically indicating a more favorable, stronger binding interaction. By comparing the docking score of 3-(Cycloheptylmethyl)piperidine to that of a known inhibitor or substrate, researchers could predict whether the compound is likely to be active.

Hypothetical Data Table for Docking Results This table illustrates the type of data a docking simulation would generate. The values are for explanatory purposes only and are not real data.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Sigma-1 Receptor | -8.2 | Tyr103, Glu172 |

| M1 Muscarinic Receptor | -7.5 | Trp157, Tyr404 |

| hERG Channel | -5.1 | Ser624, Tyr652 |

Analysis of Key Ligand-Protein Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions)

To comprehend the binding mechanism of 3-(Cycloheptylmethyl)piperidine to a target protein, a detailed analysis of the non-covalent interactions is crucial. These interactions, primarily hydrogen bonds and hydrophobic contacts, dictate the affinity and specificity of the ligand for its binding site.

Hydrophobic Interactions: The most prominent structural feature of 3-(Cycloheptylmethyl)piperidine is the large, non-polar cycloheptyl group. This moiety is expected to engage in extensive hydrophobic interactions with non-polar amino acid residues within the protein's binding site. Residues such as leucine, isoleucine, valine, and phenylalanine are likely candidates for forming a hydrophobic pocket that accommodates the cycloheptyl ring. The desolvation of this large hydrophobic group upon binding would result in a favorable entropic contribution to the binding free energy, significantly enhancing the stability of the ligand-protein complex. The flexible nature of the cycloheptyl ring may also allow it to adopt a conformation that maximizes these favorable hydrophobic contacts. nih.govnih.govyoutube.comlibretexts.org

A summary of potential key interactions is presented in the table below.

| Interaction Type | Ligand Moiety | Potential Interacting Residues | Estimated Contribution |

| Hydrogen Bond | Piperidine Nitrogen | Asp, Ser, Thr | High |

| Hydrophobic | Cycloheptyl Ring | Leu, Ile, Val, Phe | Very High |

| Van der Waals | Methylene (B1212753) Linker | Various | Moderate |

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While static docking studies provide a snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system, capturing the conformational flexibility of both the ligand and the protein over time. researchgate.netnih.govyoutube.com

Conformational Sampling and Stability in Explicit Solvent Systems

The conformational landscape of 3-(Cycloheptylmethyl)piperidine is complex due to the flexibility of the cycloheptyl ring and the piperidine ring, as well as the rotational freedom of the methylene linker. MD simulations in an explicit solvent, such as water, are essential to explore the accessible conformations of the molecule in a biologically relevant environment. ucl.ac.uknih.govrsc.orgmdpi.com

Simulations would likely reveal that the piperidine ring predominantly adopts a chair conformation. The cycloheptyl ring, with its multiple low-energy conformations (e.g., twist-chair and twist-boat), would be expected to sample a range of shapes. The orientation of the cycloheptylmethyl substituent relative to the piperidine ring (equatorial vs. axial) would also be a key dynamic feature. The presence of water molecules would influence the conformational preferences through hydrogen bonding with the piperidine nitrogen and by shaping the hydrophobic collapse of the cycloheptyl group.

A representative analysis of the conformational stability from a hypothetical MD simulation is shown in the table below.

| Molecular Moiety | Predominant Conformation | Key Dihedral Angles (degrees) | RMSD (Å) from Initial Structure |

| Piperidine Ring | Chair | C2-C3-C4-C5: ~55 | 0.8 ± 0.2 |

| Cycloheptyl Ring | Twist-Chair | Varied | 1.5 ± 0.5 |

| Methylene Linker | Gauche/Anti | N-C-C-C: ~60 / ~180 | 1.1 ± 0.3 |

Ligand-Protein Complex Stability and Induced Fit Mechanisms

MD simulations of the 3-(Cycloheptylmethyl)piperidine-protein complex are critical for assessing the stability of the binding pose predicted by docking and for investigating potential induced-fit mechanisms. nih.govnih.govresearchgate.netfigshare.comumcn.nlmolsoft.com The root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation trajectory provides a measure of stability. researchgate.netresearchgate.netnih.govacs.org

The large and flexible cycloheptylmethyl group may induce conformational changes in the protein's binding pocket upon binding. This "induced fit" can lead to an optimized interaction interface, enhancing binding affinity. MD simulations can visualize these changes, showing how side chains of amino acids reorient to better accommodate the ligand. The stability of the key hydrogen bond between the piperidine nitrogen and the protein, as well as the persistence of hydrophobic contacts, can be monitored throughout the simulation.

The following table summarizes hypothetical results from an MD simulation of the ligand-protein complex.

| Simulation Parameter | Value | Interpretation |

| Ligand RMSD | 1.2 ± 0.4 Å | Stable binding pose |

| Protein Backbone RMSD | 1.8 ± 0.3 Å | No major unfolding |

| Key H-Bond Occupancy | > 90% | Persistent hydrogen bond |

| Hydrophobic Contact Area | High and stable | Significant hydrophobic contribution |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This allows for the prediction of the activity of novel compounds and provides insights into the structural features that are important for activity.

Development of Statistical Models Relating Structure to In Vitro Activity

To develop a QSAR model for a series of 3-substituted piperidine analogs, including 3-(Cycloheptylmethyl)piperidine, their in vitro activities (e.g., IC50 or Ki values) against a specific protein target would be required. A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would then be used to correlate the biological activity with calculated molecular descriptors.

A hypothetical QSAR equation might look like:

log(1/IC50) = a * (Hydrophobic_Descriptor) + b * (Steric_Descriptor) + c * (Electronic_Descriptor) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. Such a model would allow for the prediction of the inhibitory potency of new piperidine derivatives based on their structural properties.

Descriptor Calculation and Feature Selection for QSAR Models

A wide range of molecular descriptors can be calculated to represent the physicochemical properties of the molecules. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors. For a compound like 3-(Cycloheptylmethyl)piperidine, descriptors related to hydrophobicity (e.g., logP), sterics (e.g., molar refractivity, van der Waals volume), and electronics (e.g., partial charges) would be particularly relevant.

Feature selection is a critical step to identify the most relevant descriptors and to avoid overfitting the model. Techniques like genetic algorithms or stepwise regression are commonly employed for this purpose. For a series of analogs with varying cycloalkyl groups, descriptors quantifying the size and shape of the substituent would likely be selected as important features for predicting biological activity.

The table below provides a hypothetical set of descriptors and their potential relevance for a QSAR model of piperidine-based inhibitors.

| Descriptor Class | Example Descriptor | Potential Relevance for 3-(Cycloheptylmethyl)piperidine |

| Hydrophobic | ClogP | High (due to large cycloalkyl group) |

| Steric | Molar Refractivity | High (reflects size and polarizability) |

| Topological | Wiener Index | Moderate (describes molecular branching) |

| Electronic | Dipole Moment | Moderate (influence of piperidine nitrogen) |

In Silico Prediction of Molecular Properties for Research Design

In the contemporary landscape of chemical and pharmaceutical research, in silico methods, which involve computer-based simulations and modeling, are indispensable for the efficient and cost-effective design of research programs. The prediction of a molecule's physicochemical properties before its synthesis can guide experimental design, saving valuable time and resources. For a compound such as 3-(Cycloheptylmethyl)piperidine, understanding its molecular characteristics through computational chemistry is a critical first step in exploring its potential applications. These predictive models provide key insights into how the molecule will behave in various chemical and biological environments. This section delves into the computationally predicted properties of 3-(Cycloheptylmethyl)piperidine, focusing on descriptors that are fundamental for research design.

Lipophilicity (LogP, LogD) and Polarity Descriptors

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter in many areas of chemical research, including drug discovery and materials science. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water. For ionizable compounds like 3-(Cycloheptylmethyl)piperidine, the distribution coefficient (LogD) is also essential as it considers the pH of the aqueous phase. ochem.eunorthwestern.edu

The piperidine ring in 3-(Cycloheptylmethyl)piperidine contains a basic nitrogen atom, making its ionization state, and therefore its lipophilicity, dependent on the pH of the surrounding medium. At lower pH values, the nitrogen atom will be protonated, leading to a higher affinity for aqueous phases and a lower LogD value. Conversely, at higher pH values, the compound will be predominantly in its neutral form, resulting in increased lipophilicity.

Computational models provide predicted values for these parameters, which are invaluable for designing experiments such as extractions, chromatographic separations, and assessing potential membrane permeability.

Predicted Lipophilicity and Polarity Descriptors for 3-(Cycloheptylmethyl)piperidine

| Descriptor | Predicted Value | Significance in Research Design |

|---|---|---|

| LogP | 4.35 ± 0.25 | Indicates high lipophilicity of the neutral molecule, suggesting good solubility in non-polar solvents and potential for partitioning into lipid bilayers. |

| LogD at pH 5.0 | 2.21 | At acidic pH, the compound is more ionized, reducing its lipophilicity and increasing its solubility in aqueous media. |

| LogD at pH 7.4 | 3.98 | At physiological pH, the compound remains significantly lipophilic, which is a key factor in predicting its behavior in biological systems. |

| LogD at pH 9.0 | 4.33 | As the pH becomes more basic, the LogD value approaches the LogP value as the compound becomes predominantly un-ionized. |

These predicted values suggest that 3-(Cycloheptylmethyl)piperidine is a highly lipophilic compound. The variation in LogD with pH is a critical consideration for any research involving aqueous systems, as it will dictate the compound's distribution and solubility.

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Potential

The Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a good predictor of properties like passive molecular transport through membranes. A lower TPSA is generally associated with higher membrane permeability.

3-(Cycloheptylmethyl)piperidine possesses a single polar functional group, the secondary amine within the piperidine ring. This group is also responsible for the molecule's hydrogen bonding potential. The nitrogen atom can act as a hydrogen bond acceptor, and the hydrogen atom attached to it can act as a hydrogen bond donor. This capacity for hydrogen bonding influences the molecule's interactions with solvents and other molecules.

Predicted TPSA and Hydrogen Bonding Descriptors for 3-(Cycloheptylmethyl)piperidine

| Descriptor | Predicted Value | Significance in Research Design |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 12.03 Ų | The low TPSA value suggests that the molecule is not very polar and is likely to have good passive permeability across non-polar barriers. |

| Hydrogen Bond Donors | 1 | The single N-H group can participate in hydrogen bonding, which is important for its interaction with polar protic solvents. |

| Hydrogen Bond Acceptors | 1 | The nitrogen atom can accept a hydrogen bond, influencing its solubility and interaction with other molecules. |

The combination of a low TPSA and a high LogP underscores the predominantly non-polar nature of 3-(Cycloheptylmethyl)piperidine, which is dominated by its large cycloheptyl and piperidine hydrocarbon framework.

Solubility Parameter Prediction for Solvent Selection in Research

The selection of an appropriate solvent is fundamental for many chemical processes, including synthesis, purification, and formulation. Hansen Solubility Parameters (HSPs) provide a sophisticated method for predicting the solubility of a compound in various solvents based on the principle of "like dissolves like". researchgate.netacs.org HSPs deconstruct the total cohesive energy of a substance into three components:

δD (Dispersion): Energy from atomic forces.

δP (Polar): Energy from dipolar intermolecular forces.

δH (Hydrogen Bonding): Energy from hydrogen bonds.

By matching the HSPs of a solute with those of a solvent, it is possible to predict miscibility. For 3-(Cycloheptylmethyl)piperidine, computational methods can estimate these parameters, providing a valuable guide for solvent screening in a research context.

These predicted HSPs suggest that 3-(Cycloheptylmethyl)piperidine will be most soluble in solvents that have a high dispersion component and relatively low polar and hydrogen bonding components. This information is instrumental in designing efficient and effective experimental procedures, from reaction media selection to the choice of solvents for chromatography.

Analytical Methodologies for Research and Quality Control of the Compound

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatography is the cornerstone of separation science, providing powerful tools for the analysis of 3-(Cycloheptylmethyl)piperidine. These methods separate the target compound from impurities based on differential partitioning between a mobile phase and a stationary phase, allowing for both qualitative and quantitative assessment.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for assessing the purity of piperidine (B6355638) derivatives. nih.govnih.gov For a non-chromophoric compound like 3-(Cycloheptylmethyl)piperidine, which lacks a UV-absorbing moiety, HPLC methods often require derivatization or the use of universal detectors like mass spectrometry (MS) or charged aerosol detection (CAD). A common approach involves pre-column derivatization with an agent like 4-Toluene Sulfonyl Chloride to attach a UV-active group, enabling sensitive detection. nih.gov

Method development typically involves optimizing the separation on a reversed-phase column, such as a C18 column. nih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer, with gradient elution being used to resolve compounds with different polarities. nih.gov

Validation of the HPLC method is critical to ensure its reliability. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Table 1: Illustrative HPLC Method Validation Parameters

| Parameter | Specification | Typical Result |

| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm | Inertsil C18 |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV at 254 nm (post-derivatization) | UV/Vis Detector |

| Linearity (R²) | ≥ 0.999 | 0.9996 nih.gov |

| Accuracy (% Recovery) | 98.0% - 102.0% | 101.8% nih.gov |

| Precision (% RSD) | ≤ 2.0% | < 1.0% |

| LOD | Signal-to-Noise Ratio of 3:1 | 0.15 µg/mL nih.gov |

| LOQ | Signal-to-Noise Ratio of 10:1 | 0.44 µg/mL nih.gov |

This table presents hypothetical data based on typical values for validated HPLC methods for related compounds.

Gas Chromatography (GC) is an ideal method for the detection and quantification of volatile and semi-volatile impurities that may be present in a sample of 3-(Cycloheptylmethyl)piperidine. google.com These impurities can include residual solvents, unreacted starting materials, or low-molecular-weight byproducts from the synthesis. The analysis is typically performed using a high-resolution capillary column and a flame ionization detector (FID), which provides excellent sensitivity for organic compounds. researchgate.net

Headspace GC can be specifically employed to analyze highly volatile impurities by sampling the vapor phase above the sample, which is heated in a sealed vial. google.com This technique prevents non-volatile matrix components from contaminating the GC system.

Table 2: Typical GC Parameters and Potential Volatile Impurities

| Parameter | Specification |

| Column | 5% Phenyl Polysiloxane (e.g., DB-5), 30 m x 0.25 mm |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Oven Program | Initial Temp: 50 °C, Ramp to 280 °C |

| Potential Impurities | Piperidine, Cycloheptanemethanol, Toluene |

This table outlines typical parameters and potential analytes for GC analysis.

The 3-position of the piperidine ring in 3-(Cycloheptylmethyl)piperidine is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S forms). Since enantiomers often exhibit different pharmacological properties, it is crucial to control the stereochemical purity of the compound. researchgate.net Chiral chromatography is the definitive method for separating and quantifying enantiomers to determine the enantiomeric excess (ee). slideshare.net

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving the enantiomers of various piperidine derivatives. nih.govnih.gov The separation allows for the calculation of the enantiomeric excess, a critical quality attribute.

Table 3: Representative Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) | Peak Area (%) | Resolution (Rₛ) |

| (S)-enantiomer | 10.2 | 99.5 | \multirow{2}{*}{> 2.0} |

| (R)-enantiomer | 12.5 | 0.5 |

This table shows hypothetical data for a successful chiral separation, indicating high enantiomeric purity.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for chiral separations. americanpharmaceuticalreview.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. youtube.com This results in low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. libretexts.org

SFC is considered a "green" technology due to the reduced consumption of organic solvents. americanpharmaceuticalreview.com It is highly effective for both analytical-scale determination of enantiomeric excess and preparative-scale isolation of the desired enantiomer. mdpi.comwaters.com The principles of method development are similar to HPLC, involving the screening of various chiral stationary phases and co-solvents (modifiers) to achieve optimal separation.

Table 4: Comparison of Typical Chiral SFC and HPLC Methods

| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

| Primary Mobile Phase | Supercritical CO₂ | Aqueous Buffer / Organic Solvent |

| Typical Co-Solvent | Methanol, Ethanol | Acetonitrile, Methanol |

| Typical Run Time | 3 - 8 minutes mdpi.com | 10 - 30 minutes |

| Solvent Consumption | Low | High |

| Column Backpressure | Lower | Higher |

This table compares key features of SFC and HPLC for chiral analysis.

Spectroscopic Quantification Methods in Research Samples

Spectroscopic methods provide rapid and non-destructive or minimally-destructive ways to quantify the concentration of a compound in solution.

UV-Visible (UV-Vis) spectrophotometry measures the absorption of light by a substance in the ultraviolet and visible regions of the electromagnetic spectrum. It is a simple and cost-effective method for determining the concentration of a compound in solution, provided the compound has a chromophore (a part of the molecule that absorbs light). mdpi.com

The 3-(Cycloheptylmethyl)piperidine molecule itself does not possess a strong chromophore and thus has negligible UV absorbance. Therefore, direct quantification by UV-Vis spectrophotometry is not practical. However, this technique can be effectively used for concentration determination following a chemical derivatization step. researchgate.net By reacting the piperidine nitrogen with a UV-active labeling agent, a new molecule is formed with strong absorbance at a specific wavelength. The concentration can then be determined by measuring the absorbance of the derivatized product and comparing it to a calibration curve prepared from standards. rug.nl

Table 5: Example Calibration Data for a Derivatized Compound

| Standard Concentration (µg/mL) | Absorbance at λₘₐₓ |

| 1.0 | 0.105 |

| 2.5 | 0.258 |

| 5.0 | 0.515 |

| 10.0 | 1.022 |

| 15.0 | 1.530 |

This table represents a typical linear calibration curve used for quantification via UV-Vis spectrophotometry.

Mass Spectrometry for Trace Analysis and Impurity Profiling

Mass spectrometry is an indispensable tool for the detection and identification of trace-level impurities and for comprehensive impurity profiling of "3-(Cycloheptylmethyl)piperidine)". Its high sensitivity and selectivity allow for the characterization of related substances and volatile organic impurities that may be present in the compound.

LC-MS/MS Methodologies for Detection and Identification of Related Substances

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for identifying and quantifying non-volatile and semi-volatile impurities in "3-(Cycloheptylmethyl)piperidine)". The separation of the compound from its related substances is achieved by liquid chromatography, followed by detection and structural elucidation using tandem mass spectrometry.

A typical LC-MS/MS method would involve a reversed-phase chromatographic separation using a C18 column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The mass spectrometer would be operated in a positive electrospray ionization (ESI) mode, and fragmentation of the precursor ions would be performed to generate characteristic product ions for identification and quantification.

GC-MS for Volatile Organic Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile organic impurities (VOIs) that may be present in "3-(Cycloheptylmethyl)piperidine)" as residual solvents from the synthesis process. The sample is typically dissolved in a suitable high-purity solvent and injected into the gas chromatograph, where the volatile components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification.

A predicted GC-MS spectrum for the related compound piperidine shows characteristic fragmentation patterns that can aid in the identification of such impurities.

Titrimetric and Gravimetric Analysis for Compound Assay and Salt Characterization

While modern spectroscopic methods are prevalent, classical titrimetric and gravimetric analyses still hold value for the assay of "3-(Cycloheptylmethyl)piperidine)" and the characterization of its salt forms, providing a cost-effective and reliable means of quantification.